4-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
CAS No.: 2640974-63-4
Cat. No.: VC11859717
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640974-63-4 |
|---|---|
| Molecular Formula | C17H23N5OS |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | [1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C17H23N5OS/c1-20-6-4-14-15(20)18-12-19-16(14)22-5-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4,6,12-13H,2-3,5,7-11H2,1H3 |
| Standard InChI Key | IFGPCUGNHRUWRY-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 |
| Canonical SMILES | CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 |
Introduction
Chemical Structure and Properties
Structural Composition
The compound features three distinct regions:
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Pyrrolo[2,3-d]pyrimidine Core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 7, substituted by a methyl group at N-7.
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Piperidine Ring: A six-membered amine ring connected to the pyrrolopyrimidine core via a carbon-nitrogen bond at position 4.
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Thiomorpholine-Carbonyl Linker: A thiomorpholine group (a sulfur-containing morpholine derivative) attached to the piperidine via a ketone bridge.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃N₅OS | |
| Molecular Weight | 345.5 g/mol | |
| IUPAC Name | [1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
| SMILES | CN1C=CC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 | |
| Topological Polar SA | 99.6 Ų |
The thiomorpholine group enhances solubility compared to morpholine analogs due to sulfur’s lower electronegativity, potentially improving bioavailability .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are unavailable, analogous pyrrolopyrimidine derivatives are synthesized through:
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Core Construction: Cyclocondensation of aminopyrroles with nitriles or cyanamides to form the pyrrolo[2,3-d]pyrimidine ring .
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Piperidine Functionalization: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the piperidine group .
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Carbonyl Bridging: Amide or ketone bond formation between piperidine and thiomorpholine using carbodiimide coupling agents .
Key Challenges
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Regioselectivity: Ensuring substitution at the pyrrolopyrimidine N-4 position requires controlled reaction conditions .
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Stereochemistry: The piperidine-thiomorpholine linkage may introduce stereocenters, necessitating chiral resolution .
Pharmacological Profile
| Compound Class | Target Kinase | IC₅₀ (nM) | Selectivity vs. PKA | Source |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | PKB/Akt | 2–50 | 20–150-fold | |
| Piperidine-carboxamides | JAK1 | <10 | >100-fold | |
| Thiomorpholine derivatives | LRRK2 | 15–30 | Not reported |
The thiomorpholine group may modulate kinase selectivity by occupying hydrophobic pockets near the ATP-binding site .
Cellular and In Vivo Data
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PKB Inhibitors: Analogs like CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) suppress tumor growth in xenograft models at 50 mg/kg .
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Metabolic Stability: Piperidine-thiomorpholine derivatives exhibit improved oral bioavailability compared to benzylamine analogs due to reduced first-pass metabolism .
Research Applications and Patents
Key Patents and Therapeutic Claims
Biomarker Modulation
In cellular assays, related compounds downregulate:
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